molecular formula C23H23NO3S B12440394 [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

Cat. No.: B12440394
M. Wt: 393.5 g/mol
InChI Key: JBKFOXMTDCBVBA-UHFFFAOYSA-N
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Description

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a specialized organic compound featuring a methanesulfonate ester group linked to an aziridine ring, which is further substituted with a triphenylmethyl (trityl) group. This structure confers unique reactivity and stability, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules. The trityl group enhances steric bulk and may improve solubility in nonpolar solvents, while the aziridine ring and methanesulfonate moiety contribute to its role as an alkylating agent or electrophilic precursor in nucleophilic substitution reactions .

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

(1-tritylaziridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3

InChI Key

JBKFOXMTDCBVBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Primary Synthesis via Methanesulfonylation of Aziridine Methanol

The most widely reported method involves the methanesulfonylation of (S)-(1-tritylaziridin-2-yl)methanol. This two-step process begins with the synthesis of the aziridine methanol precursor, followed by its reaction with methanesulfonyl chloride (MsCl).

Reaction Conditions and Protocol

  • Step 1: Synthesis of (S)-(1-Tritylaziridin-2-yl)methanol

    • Starting material : N-Trityl-protected serine or its derivatives.
    • Procedure :
      • Serine ester precursors undergo cyclization via treatment with Grignard reagents (e.g., RMgX) in anhydrous THF at −78°C.
      • Detritylation is avoided by maintaining a trityl-protected intermediate.
    • Yield : 70–85%.
  • Step 2: Methanesulfonylation

    • Reagents : Methanesulfonyl chloride, triethylamine (TEA).
    • Solvent : Dichloromethane (DCM) under inert atmosphere.
    • Temperature : −78°C to 20°C.
    • Workup : Extraction with aqueous NaHCO₃, followed by column chromatography.
    • Yield : 77%.
Key Data Table: Methanesulfonylation Optimization
Parameter Optimal Value Impact on Yield
Temperature 0–5°C Maximizes selectivity
Base Triethylamine Prevents racemization
Solvent DCM Enhances solubility
Reaction Time 1–2 hours Completes conversion

Alternative Routes via Aziridine Ring Formation

Blum–Ittah Aziridine Synthesis

This method constructs the aziridine ring from oxirane precursors:

  • Oxirane to Azido Alcohol : Reaction with sodium azide.
  • Reduction : Triphenylphosphine-mediated reduction to form the aziridine.
  • Trityl Protection : Triphenylmethyl chloride (TrCl) in pyridine/DMF.
  • Methanesulfonylation : As described in Section 1.1.

Limitations : Lower stereochemical control compared to serine-derived routes.

Cyclization of Amino Alcohols

  • Substrate : N-Trityl-protected amino alcohols.
  • Reagents : Thionyl chloride (SOCl₂) or MsCl in toluene.
  • Conditions : −10°C for 2–3 hours.
  • Yield : 60–70%.

Stereochemical Considerations

The (2S)-configuration is critical for applications in enantioselective synthesis. Key strategies include:

  • Chiral Pool Synthesis : Using L-serine as a starting material to retain stereochemistry.
  • Asymmetric Catalysis : Catalytic systems for aziridine formation (e.g., Jacobsen epoxidation analogs).
  • Protection-Deprotection : Trityl groups prevent racemization during methanesulfonylation.

Industrial-Scale Adaptations

Process Optimization for High Throughput

  • Continuous Flow Systems : Reduces reaction time from hours to minutes.
  • Solvent Recycling : DCM recovery via distillation.
  • Catalytic Triethylamine : Substoichiometric amounts minimize waste.

Comparative Analysis of Methods

Method Yield (%) Stereopurity Scalability Cost Efficiency
Methanesulfonylation 77 >99% ee High Moderate
Blum–Ittah Synthesis 60 80–90% ee Low High
Amino Alcohol Cyclization 70 95% ee Moderate Low

Emerging Techniques and Research Gaps

  • Enzymatic Approaches : Lipase-mediated resolution of racemic mixtures.
  • Photocatalysis : Visible-light-driven aziridine functionalization.
  • Unresolved Challenges :
    • Scalability of enantioselective methods.
    • Trityl group removal without side reactions.

Chemical Reactions Analysis

Types of Reactions

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would result in an epoxide .

Scientific Research Applications

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chemical compound with potential applications in pharmaceuticals and organic synthesis due to its reactivity and ability to participate in various chemical transformations. It is classified under aziridines and has a unique structure that includes a triphenylmethyl group attached to an aziridine ring. The molecular formula is C23H23NO3S, and it has a molecular weight of approximately 393.50 g/mol.

Chemical Properties and Reactions

The presence of the methanesulfonate group allows the compound to undergo several chemical transformations, acting as a leaving group in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form substituted products. The aziridine ring is also reactive and can be opened under acidic or basic conditions, leading to various derivatives.

Potential Applications

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has potential applications in pharmaceutical development and organic synthesis. Its combination of a triphenylmethyl group with an aziridine structure provides unique reactivity patterns, making it interesting for synthetic applications and biological studies. Aziridines, in general, are the smallest nitrogen-containing heterocycles and are susceptible to ring-opening reactions . They are also useful intermediates in the synthesis of bioactive molecules . For instance, alkyne- and azide-functionalized aziridine can be used for the development of selective glucuronidase mechanism-based inhibitors .

Structural Analogues

Several compounds share structural similarities with [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate:

  • 1-Azabicyclo[2.2.2]octane Rigid bicyclic structure used in medicinal chemistry
  • 3-Azabicyclo[3.3.1]nonane Contains a nonane framework with potential for diverse functionalization
  • 1,3-Diphenylaziridine Lacks the methanesulfonate group but is studied for its reactivity

Case Studies

Mechanism of Action

The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its reactivity with various biological molecules. The aziridine ring can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structure: A simple methanesulfonate ester (CH₃SO₃CH₃). Reactivity: MMS is a potent alkylating agent that methylates DNA and RNA, primarily targeting guanine at the O⁶ position, leading to replication errors and cytotoxicity . Biological Activity: Inhibits RNA polymerases in rat liver nuclei by inactivating enzymatic activity without damaging chromatin templates . Comparison: Unlike MMS, [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has a larger, more complex structure. Its aziridine ring may enable ring-opening reactions, offering site-specific reactivity in synthesis .

(1-((4-Methoxybenzyloxy)carbonylamino)cyclopropyl)methyl Methanesulfonate (Y1-2)

Structure : Methanesulfonate ester linked to a cyclopropane-amine scaffold.
Synthetic Role : Used as an intermediate in the synthesis of the anticancer agent AL3817. The methanesulfonate acts as a leaving group, facilitating nucleophilic displacement reactions .
Comparison : Both compounds serve as synthetic intermediates, but this compound’s aziridine ring provides additional strain-driven reactivity, enabling unique cycloaddition or ring-opening pathways absent in Y1-2 .

γ-Aziridinyl Ketones (e.g., Compound 2 from )

Structure : Aziridine rings fused with ketone functionalities.
Synthesis : Derived from Weinreb amide intermediates via Grignard reactions (80% yield) .
Comparison : While both contain aziridine rings, this compound’s trityl group and methanesulfonate ester make it more suited for electrophilic substitutions than ketone-based transformations.

Comparative Data Table

Compound Key Structural Features Reactivity/Function Synthesis Yield/Notes Biological/Industrial Relevance
This compound Aziridine, trityl, methanesulfonate Alkylating agent, electrophilic intermediate High steric hindrance may limit yields Pharmaceutical synthesis
Methyl methanesulfonate (MMS) Simple methanesulfonate ester Nonspecific DNA/RNA alkylation Industrially mass-produced Research tool for DNA damage studies
Y1-2 (cyclopropane methanesulfonate) Cyclopropane, methanesulfonate Leaving group in nucleophilic substitutions High yield in multi-step synthesis Anticancer drug intermediate
γ-Aziridinyl ketone (Compound 2) Aziridine, ketone Nucleophilic addition to ketone 80% yield via Grignard reaction Bioactive molecule synthesis

Mechanistic and Functional Insights

  • Alkylation Efficiency : MMS exhibits broad-spectrum alkylation but lacks selectivity, whereas this compound’s bulky trityl group may direct reactivity to sterically accessible sites, reducing off-target effects .
  • DNA Repair Interactions : Cells deficient in O⁶-methylguanine repair show heightened sensitivity to MMS and related agents . The trityl-aziridine compound’s larger size may evade certain repair mechanisms, prolonging its cytotoxic effects.
  • Synthetic Utility : The methanesulfonate group in both Y1-2 and the trityl-aziridine compound facilitates displacement reactions, but the latter’s aziridine enables additional reactivity (e.g., ring expansion) .

Biological Activity

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. Its unique structure, characterized by the aziridine ring and the triphenylmethyl group, suggests interesting biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C23H23NO3S
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 1095273-25-8

The compound is synthesized through the reaction of methanesulfonyl chloride with (S)-(1-tritylaziridin-2-yl)methanol, yielding a product with a notable yield of approximately 77% under specific conditions (triethylamine in dichloromethane at -78 to -20 °C) .

Anticancer Properties

Research indicates that compounds containing aziridine moieties exhibit significant anticancer properties. Specifically, studies have shown that derivatives of aziridines can inhibit cancer cell proliferation and motility. For instance, compounds similar to this compound have demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting a targeted mechanism of action .

Table 1: Anticancer Activity of Aziridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHelaTBDInhibition of signaling pathways
Similar Aziridine DerivativeA549TBDInduction of apoptosis
Thalidomide DerivativeMurine Liver Cells10Growth inhibition without affecting healthy cells

Antimicrobial Activity

The compound's biological profile also extends to antimicrobial activity. Aziridines have been noted for their ability to combat bacterial infections, particularly in light of increasing antibiotic resistance. Preliminary studies suggest that this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coliTBD
Staphylococcus aureusTBD
Enterococcus faecalisTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies on related aziridine compounds indicate that they may interfere with key signaling pathways involved in cell proliferation and apoptosis. For example, alterations in the localization and levels of signaling phosphoproteins have been observed, indicating a disruption in normal cellular signaling processes .

Case Studies

A recent investigation into aziridine derivatives highlighted their potential as novel anticancer agents. In this study, various derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated that specific modifications to the aziridine structure could enhance cytotoxicity while minimizing effects on healthy cells.

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